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molecular formula C14H21NO2 B8577188 Methylphenethyl(tert-butoxycarbonyl)amine

Methylphenethyl(tert-butoxycarbonyl)amine

Cat. No. B8577188
M. Wt: 235.32 g/mol
InChI Key: XZMHPMVKYIOAMX-UHFFFAOYSA-N
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Patent
US06251938B1

Procedure details

To an ice-cooled solution of 3-hydroxy-N-Boc,N-methyl phenethylamine (5.0 g, 19.9 mmol) in dry acetonitrile (65 ml) was added under nitrogen, N-methyl,N-n-propyl carbamoyl chloride (4.66 g, 34.43 mmol), followed by the portionwise addition of NaH (60% disp. in oil, 1.03 g, 25.87 mmol). The reaction mixture was stirred at RT under nitrogen for 6 hrs and evaporated to dryness in-vacuo. Water (200 ml) was added, the pH was adjusted to ˜9 and the aqueous layer was extracted with ether (4×100 ml). The combined ether layer was washed with NaOH solution (pH 9.5), water (150 ml), dried (Na2SO4) and evaporated to dryness in-vacuo to give an oil which was purified by column chromatography (hexane:EtOAc 2:1), affording 6.0 g (86%) of the title compound as a yellow oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step Two
Name
Quantity
1.03 g
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][CH2:6][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH3:8].CN(CCC)C(Cl)=O.[H-].[Na+]>C(#N)C>[C:9]([N:7]([CH2:6][CH2:5][C:4]1[CH:3]=[CH:2][CH:18]=[CH:17][CH:16]=1)[CH3:8])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10] |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(CCN(C)C(=O)OC(C)(C)C)C=CC1
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4.66 g
Type
reactant
Smiles
CN(C(=O)Cl)CCC
Name
Quantity
1.03 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT under nitrogen for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under nitrogen
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in-vacuo
ADDITION
Type
ADDITION
Details
Water (200 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (4×100 ml)
WASH
Type
WASH
Details
The combined ether layer was washed with NaOH solution (pH 9.5), water (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in-vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (hexane:EtOAc 2:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N(C)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 128.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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